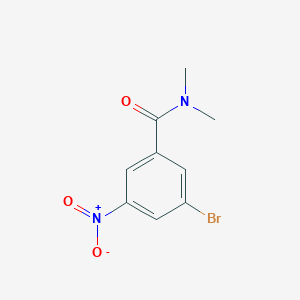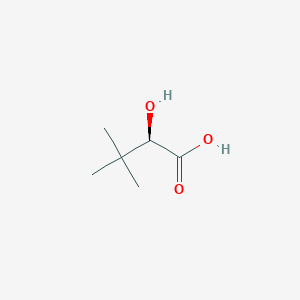
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative It is structurally characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a three-carbon backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. For instance, the synthesis can start from L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and reduction to yield the desired product .
Another method involves the use of asymmetric synthesis, where chiral catalysts or reagents are employed to induce chirality in the product. This method often provides high enantioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. Enzymes such as transaminases and dehydrogenases can be employed to catalyze the reactions under mild conditions, offering a sustainable and efficient route for large-scale production .
化学反应分析
Types of Reactions
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
科学研究应用
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
相似化合物的比较
Similar Compounds
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid: This diastereomer differs in the configuration of the hydroxyl group, leading to different chemical and biological properties.
(2S,3S)-3-amino-2-hydroxybutanoic acid: This compound has a similar structure but with a butanoic acid backbone instead of a propanoic acid backbone.
Uniqueness
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
2584-74-9 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m0/s1 |
InChI 键 |
VHVGNTVUSQUXPS-YUMQZZPRSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)N)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Key on ui other cas no. |
6254-48-4 |
序列 |
X |
同义词 |
(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid beta-hydroxyphenylalanine beta-hydroxyphenylalanine, (DL)-isomer beta-hydroxyphenylalanine, erythro-(DL)-isomer beta-hydroxyphenylalanine, threo-(DL)-isomer beta-hydroxyphenylalanine, threo-(L)-isomer beta-phenylserine threo-beta-phenylserine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



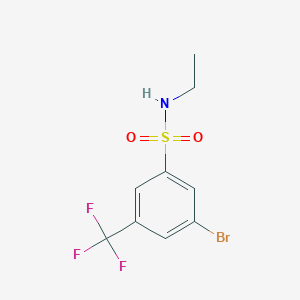
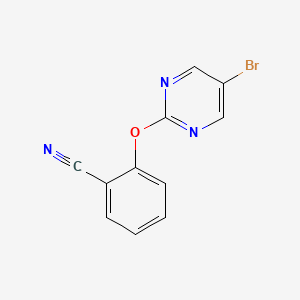


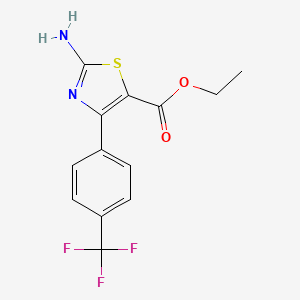




![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)

